molecular formula C25H46OSi B14613896 1-Methyl-2-trihexylsilyloxybenzene CAS No. 59646-13-8

1-Methyl-2-trihexylsilyloxybenzene

Cat. No.: B14613896
CAS No.: 59646-13-8
M. Wt: 390.7 g/mol
InChI Key: BPULDBFJHODAKR-UHFFFAOYSA-N
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Description

1-Methyl-2-trihexylsilyloxybenzene is an organic compound with the molecular formula C25H46OSi and a molecular weight of 390.7176 g/mol It is characterized by the presence of a benzene ring substituted with a methyl group and a trihexylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-trihexylsilyloxybenzene typically involves the reaction of 1-methyl-2-hydroxybenzene with trihexylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-trihexylsilyloxybenzene can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 1-methyl-2-carboxybenzene.

    Reduction: Formation of 1-methyl-2-trihexylsilyloxycyclohexane.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-trihexylsilyloxybenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-2-trihexylsilyloxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-trimethylsilyloxybenzene
  • 1-Methyl-2-triethylsilyloxybenzene
  • 1-Methyl-2-tripropylsilyloxybenzene

Comparison

1-Methyl-2-trihexylsilyloxybenzene is unique due to the presence of the trihexylsilyloxy group, which imparts distinct steric and electronic properties compared to its analogs with smaller silyl groups

Properties

CAS No.

59646-13-8

Molecular Formula

C25H46OSi

Molecular Weight

390.7 g/mol

IUPAC Name

trihexyl-(2-methylphenoxy)silane

InChI

InChI=1S/C25H46OSi/c1-5-8-11-16-21-27(22-17-12-9-6-2,23-18-13-10-7-3)26-25-20-15-14-19-24(25)4/h14-15,19-20H,5-13,16-18,21-23H2,1-4H3

InChI Key

BPULDBFJHODAKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)OC1=CC=CC=C1C

Origin of Product

United States

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